Cas no 2649059-54-9 (methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate)

Methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate is a specialized sulfonylimino-based compound with applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a chlorosulfonylimino group and a pyridine carboxylate moiety, makes it a versatile intermediate for constructing complex heterocyclic frameworks. The compound's reactivity is attributed to the electrophilic chlorosulfonyl group, enabling selective transformations such as nucleophilic substitutions or cyclizations. Its stability under controlled conditions allows for precise handling in synthetic workflows. Researchers value this compound for its potential in developing bioactive molecules, particularly in medicinal chemistry, where sulfonamide derivatives are of significant interest. Proper storage under anhydrous conditions is recommended to maintain its integrity.
methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate structure
2649059-54-9 structure
Product Name:methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate
CAS No:2649059-54-9
MF:C9H11ClN2O5S2
MW:326.777038812637
MDL:MFCD30345520
CID:5237276
PubChem ID:165437979
Update Time:2025-06-28

methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-315082
    • methyl 2-{[(chlorosulfonyl)imino](ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate
    • 2649059-54-9
    • INDEX NAME NOT YET ASSIGNED
    • methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate
    • MDL: MFCD30345520
    • Inchi: 1S/C9H11ClN2O5S2/c1-3-18(14,12-19(10,15)16)8-7(9(13)17-2)5-4-6-11-8/h4-6H,3H2,1-2H3
    • InChI Key: FFLAJZUDXTWHOP-UHFFFAOYSA-N
    • SMILES: ClS(N=S(C1C(C(=O)OC)=CC=CN=1)(CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 325.9797915g/mol
  • Monoisotopic Mass: 325.9797915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Predicted)
  • Boiling Point: 494.9±55.0 °C(Predicted)

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Additional information on methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate

Research Briefing on Methyl 2-{(Chlorosulfonyl)Imino(Ethyl)Oxo-Lambda6-Sulfanyl}Pyridine-3-Carboxylate (CAS: 2649059-54-9)

Methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate (CAS: 2649059-54-9) is a novel sulfonylimino-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonylimino and pyridine carboxylate moieties, exhibits potential applications in drug discovery, particularly as a reactive intermediate or a building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of enzyme inhibitors and its role in modulating protein-protein interactions.

The synthesis of methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate involves a multi-step process, starting with the functionalization of pyridine-3-carboxylate derivatives. The introduction of the chlorosulfonylimino group is achieved through a controlled reaction with chlorosulfonyl isocyanate, followed by ethylation to yield the final product. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. Recent optimizations in the synthetic route have improved yields and scalability, making it more accessible for further research.

In vitro studies have demonstrated that methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate exhibits moderate inhibitory activity against certain cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. Mechanistic studies suggest that the compound acts as an electrophilic trap, forming covalent adducts with the active-site thiol group of the target enzymes. This mode of action aligns with the growing interest in covalent inhibitors in drug discovery, where reversible or irreversible modification of target proteins can lead to potent and selective therapeutic effects.

Further investigations into the compound's pharmacokinetic properties have revealed challenges related to its stability and bioavailability. The presence of the reactive chlorosulfonylimino group renders the compound susceptible to hydrolysis in aqueous environments, necessitating the development of prodrug strategies or formulation enhancements to improve its delivery. Recent efforts have focused on derivatizing the compound to enhance its metabolic stability while retaining its biological activity. These modifications have shown promise in preliminary animal models, though further optimization is required.

The potential applications of methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate extend beyond protease inhibition. Its unique chemical structure makes it a valuable scaffold for the design of novel chemotypes targeting other enzyme families, such as kinases and phosphatases. Additionally, its reactivity has been exploited in chemical biology tools, such as activity-based probes, to study enzyme function and dynamics in complex biological systems. These applications highlight the versatility of the compound in both therapeutic and investigative contexts.

In conclusion, methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate (CAS: 2649059-54-9) represents a promising candidate for further development in chemical biology and medicinal chemistry. Its unique structural features and biological activity warrant continued exploration, particularly in the context of covalent inhibitor design and chemical probe development. Future research should address the challenges associated with its stability and delivery, while expanding its applications to new therapeutic targets. The compound's potential to contribute to the understanding and treatment of various diseases makes it a valuable focus of ongoing and future studies.

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